N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-5-4-7-18(11-15)26-14-25-20-12-16(9-10-21(20)26)22(27)24-13-17-6-2-3-8-19(17)23/h2-12,14H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCHTHJRANYSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422554-26-5 | |
| Record name | N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole nucleus is typically constructed via acid-catalyzed cyclization of o-phenylenediamine with a carbonyl source. For 1-(3-methylphenyl) substitution, 3-methylbenzaldehyde is employed in a Schiff base formation followed by oxidative cyclization:
Schiff Base Formation :
$$ \text{o-Phenylenediamine} + 3\text{-methylbenzaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{N-(3-methylbenzylidene)benzene-1,2-diamine} $$ .Oxidative Cyclization :
$$ \text{Schiff base} + \text{Oxidizing Agent (e.g., Na}2\text{S}2\text{O}_5) \xrightarrow{\Delta} 1\text{-(3-methylphenyl)-1H-benzimidazole} $$ .
Key Optimization : Microwave irradiation (120°C, 20 min) enhances reaction efficiency, achieving 85% yield compared to 62% under conventional heating.
Introduction of the Carboxamide Group at Position 5
Functionalization at position 5 requires electrophilic substitution. Nitration followed by reduction and carboxylation provides the 5-carboxy intermediate:
Nitration :
$$ 1\text{-(3-methylphenyl)-1H-benzimidazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0^\circ\text{C}} 5\text{-nitro-1-(3-methylphenyl)-1H-benzimidazole} $$ .Reduction and Carboxylation :
Analytical Data :
- 5-Carboxy Intermediate : $$ ^1\text{H NMR (400 MHz, DMSO-d}_6) $$: δ 8.21 (s, 1H, H-4), 7.89–7.45 (m, 8H, aromatic), 2.41 (s, 3H, CH₃) $$.
Amide Bond Formation with 2-Chlorobenzylamine
Activation of the Carboxylic Acid
The 5-carboxy group is activated for nucleophilic attack using coupling agents:
Mechanistic Insight : T3P® (propylphosphonic anhydride) minimizes racemization and is preferred for sterically hindered substrates.
Nucleophilic Substitution with 2-Chlorobenzylamine
The activated acyl intermediate reacts with 2-chlorobenzylamine under mild conditions:
$$ \text{5-Chlorocarbonylbenzimidazole} + \text{2-chlorobenzylamine} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{Target Compound} $$ .
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) affords the pure product in 89% yield.
Spectroscopic Confirmation :
- $$ ^1\text{H NMR $$ : δ 4.85 (s, 2H, NCH₂), 2.39 (s, 3H, Ar-CH₃), 7.21–8.02 (m, 11H, aromatic).
- HRMS : m/z 392.1182 [M+H]⁺ (calc. 392.1185).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Amidation
A patent-pending method (WO2011068211A1) describes a streamlined approach using Vilsmeier-Haack reagent for concurrent cyclization and amidation:
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the benzimidazole core on Wang resin enables high-throughput screening of amine components:
Resin Functionalization :
$$ \text{Wang resin} + \text{5-carboxybenzimidazole} \xrightarrow{\text{DCC/DMAP}} \text{Resin-bound intermediate} $$.Amine Coupling :
$$ \text{Resin-bound acid} + \text{2-chlorobenzylamine} \xrightarrow{\text{HBTU}} \text{Cleavage (TFA/DCM)} → \text{Target Compound} $$.
Yield : 81% with >95% purity (HPLC).
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| T3P® | 320 | Moderate | Low (aqueous workup) |
| SOCl₂ | 45 | High | Corrosive waste |
| EDC/HOBt | 280 | Low | Genotoxic byproducts |
Recommendation : SOCl₂-mediated acyl chloride formation remains optimal for large-scale synthesis due to cost-effectiveness, provided appropriate waste management is implemented.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that benzodiazole derivatives exhibit various pharmacological effects, including:
- Anticancer Activity : Some studies have demonstrated that compounds similar to N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide can inhibit tumor growth in vitro and in vivo. The mechanism often involves apoptosis induction in cancer cells .
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Study 1: Anticancer Potential
A study explored the anticancer properties of benzodiazole derivatives, revealing that this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycle and Functional Group Variations
The following table summarizes key structural and synthetic differences between the target compound and related analogues:
Key Observations:
- Core Heterocycles: The target compound’s 1,3-benzodiazole core distinguishes it from triazole- or benzamide-based analogues.
Spectroscopic and Crystallographic Characterization
- This method is critical for verifying stereochemistry and non-covalent interactions in carboxamide derivatives.
- Spectroscopy: IR and NMR data for triazole carboxamides ( ) highlight diagnostic peaks for carboxamide C=O (~1650–1680 cm⁻¹) and aromatic protons (δ 7.0–8.0 ppm in ¹H NMR), which are expected to align with the target compound’s spectral features.
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzodiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) indicated that the presence of electron-donating groups enhances cytotoxicity .
Table 1: Antitumor Activity Comparison
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Preliminary results indicate that it possesses significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. The SAR analysis suggests that halogen substitutions on the phenyl ring can enhance antibacterial efficacy .
Table 2: Antimicrobial Activity
The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific molecular targets within cells:
- Inhibition of Cancer Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
- Antibacterial Mechanism : Its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis, although specific pathways require further elucidation .
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of this compound to tumor-bearing mice, significant tumor regression was observed compared to control groups treated with saline. The study measured tumor volume reduction and survival rates, indicating a promising therapeutic effect against solid tumors.
Case Study 2: Antimicrobial Testing
Another investigation assessed the compound's efficacy against clinical isolates of resistant bacterial strains. Results demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Amide Coupling : React 1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid with (2-chlorophenyl)methylamine using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane under nitrogen .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethanol/water mixtures .
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using , NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX-2018 suite) for precise bond-length/angle analysis and stereochemical assignment .
- Spectroscopic Validation : NMR (300 MHz, DMSO-) to verify aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ 10.2 ppm). FT-IR to confirm carbonyl stretching (~1650 cm) .
- Purity Assessment : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Variability : Compare experimental conditions (e.g., cell lines, dosage, exposure time). For example, discrepancies in IC values may arise from differences in cytotoxicity assays (MTT vs. resazurin) .
- Purity Reassessment : Validate compound purity using orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve) to rule out impurities as confounding factors .
- Dose-Response Reproducibility : Replicate studies using standardized protocols (e.g., OECD guidelines for agrochemical bioassays) to ensure consistency .
Q. What strategies optimize reaction yield during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify side products early .
- Computational Modeling : Apply DFT calculations (Gaussian 16) to predict transition states and optimize reaction pathways .
Q. How can stereochemical effects on biological activity be systematically analyzed?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and test individual isomers in bioassays .
- Crystallographic Analysis : Resolve absolute configuration using SHELXL refinement (Flack parameter < 0.1) .
- Molecular Docking : Perform AutoDock Vina simulations to assess binding affinity variations between enantiomers and target receptors (e.g., cannabinoid receptors) .
Data Analysis and Experimental Design
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., electron-withdrawing Cl groups) with agrochemical activity .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with fungal CYP51 enzymes) using GROMACS to identify key binding residues .
Q. How to design experiments assessing environmental degradation of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
